4-Bromo-2-hydroxybenzonitrile

説明

Contextual Significance in Organic Synthesis and Medicinal Chemistry Research

The strategic placement of a nucleophilic hydroxyl group, an electrophilic aromatic ring activated by the nitrile group, and a bromine atom that can participate in cross-coupling reactions makes 4-bromo-2-hydroxybenzonitrile a significant building block in modern organic synthesis. Its reactivity allows for sequential and regioselective modifications, providing pathways to complex molecular architectures.

In organic synthesis , this compound serves as a key precursor. The bromine atom is particularly useful for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ucl.ac.uk The hydroxyl and nitrile groups can also undergo a variety of chemical transformations. cymitquimica.com The hydroxyl group can be alkylated or acylated, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. evitachem.com

Several synthetic routes to obtain this compound have been developed. One common method involves the site-selective cyanation of 3-bromophenol (B21344) using reagents like methylthiocyanate (CH₃SCN) in the presence of Lewis acids such as aluminum chloride (AlCl₃) and boron trichloride (B1173362) (BCl₃). rsc.org Another documented synthesis starts from 2-fluoro-5-bromobenzonitrile, which undergoes nucleophilic substitution of the fluorine atom, followed by hydrolysis to yield the target molecule. chemicalbook.com

In medicinal chemistry , the benzonitrile (B105546) moiety is a recognized structural motif in many biologically active compounds. This compound acts as a scaffold or intermediate for the synthesis of molecules with potential therapeutic applications. chemicalbook.com Research has shown its utility in preparing indole (B1671886) derivatives and small molecule inhibitors targeting enzymes like plasma kallikrein. chemicalbook.comchemicalbook.com The ability to functionalize the molecule at three different positions allows for the systematic development of compound libraries for structure-activity relationship (SAR) studies, which are crucial for drug discovery.

Overview of Academic Research Trajectories for this compound and its Analogs

Academic research involving this compound and its structural analogs is primarily focused on leveraging its synthetic versatility to create novel compounds for medicinal and materials science applications. The investigation of this compound class often explores how substitutions on the aromatic ring influence biological activity and physicochemical properties.

One significant research trajectory is the synthesis of potent anti-cancer agents. For instance, this compound has been used in the synthesis of combretastatin (B1194345) derivatives. ucl.ac.uk Combretastatins are a class of natural products known for their ability to inhibit tubulin polymerization, a key process in cell division, making them potent anti-mitotic agents. In this context, the benzonitrile derivative serves as a key fragment that is incorporated into the final structure via a Suzuki cross-coupling reaction. ucl.ac.uk

The exploration of its analogs is another active area of research. Isomers such as 3-bromo-2-hydroxybenzonitrile (B84773) and 5-bromo-2-hydroxybenzonitrile (B1273605) are also studied for their unique properties and reactivity. researchgate.net The crystal structure of 3-bromo-2-hydroxybenzonitrile has been determined, providing insight into its molecular geometry and intermolecular interactions. researchgate.netnih.gov Furthermore, fluorinated analogs like 4-bromo-2-fluoro-6-hydroxybenzonitrile (B2708988) are investigated for their potential as biochemical probes and for their anti-inflammatory or anticancer activities. The introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity.

Research also extends to the development of novel synthetic methodologies. For example, studies have focused on the efficient, one-pot synthesis of substituted 1,3-selenazoles, which show a range of biological activities, including antimicrobial and anticancer properties. mdpi.com While not directly involving this compound, this highlights the broader interest in synthesizing functionalized aromatic heterocycles, a class of molecules for which this compound is a valuable starting material. The investigation into carbohydrazide (B1668358) analogues and their derivatives, which possess a wide spectrum of biological activities, further underscores the importance of versatile chemical building blocks in developing new therapeutic agents. researchgate.net

Table 2: Selected Analogs of this compound and Their Research Focus

| Compound Name | Structure | Research Area/Application | Reference(s) |

|---|---|---|---|

| 3-Bromo-2-hydroxybenzonitrile | A benzonitrile with bromine at position 3 and hydroxyl at position 2. | Used in the synthesis of isoquinolinone analogs and ampakine heterocycles for neurodegenerative diseases; crystal structure analysis. | researchgate.net |

| 5-Bromo-2-hydroxybenzonitrile | A benzonitrile with bromine at position 5 and hydroxyl at position 2. | Used as an intermediate in pharmaceuticals and agrochemicals; noted for forming hydrogen-bonded chains in its crystal structure. | ontosight.ai |

| 4-Bromo-2-fluoro-6-hydroxybenzonitrile | A benzonitrile with bromine at position 4, fluorine at position 2, and hydroxyl at position 6. | Investigated for potential anti-inflammatory and anticancer activities; used as a building block for complex organic molecules. |

| 3-Bromo-4-hydroxybenzonitrile | A benzonitrile with bromine at position 3 and hydroxyl at position 4. | Intermediate for pharmaceuticals and agrochemicals, particularly in the synthesis of febuxostat, a drug for gout. | researchgate.netcymitquimica.com |

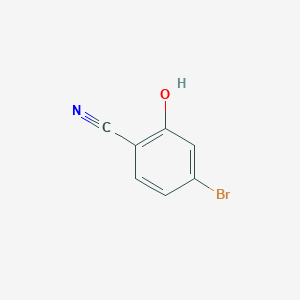

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHSHGVACWNGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514168 | |

| Record name | 4-Bromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288067-35-6 | |

| Record name | 4-Bromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 4 Bromo 2 Hydroxybenzonitrile Reactivity

Electrophilic Aromatic Substitution Mechanisms on the Benzonitrile (B105546) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The reaction proceeds through a two-step mechanism: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. pressbooks.publumenlearning.com

In 4-Bromo-2-hydroxybenzonitrile, the hydroxyl group (-OH) is a strong activating group and an ortho, para-director. This is due to its ability to donate electron density to the ring through resonance, which stabilizes the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. chemistry.coachlibretexts.org Conversely, the nitrile (-CN) and bromo (-Br) groups are deactivating groups. ucalgary.calibretexts.org The nitrile group is a meta-director due to its strong electron-withdrawing inductive and resonance effects. rsc.org The bromine atom, while deactivating due to its inductive effect, is an ortho, para-director because its lone pairs can participate in resonance stabilization of the arenium ion. libretexts.orgucalgary.ca

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -OH | Activating | ortho, para |

| -Br | Deactivating | ortho, para |

| -CN | Deactivating | meta |

Mechanistic Nuances of Nucleophilic Substitution on Halogenated Benzonitriles

Aryl halides, such as this compound, are generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions. wikipedia.orgopenstax.org However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orgpressbooks.pub The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. openstax.org

For halogenated benzonitriles, the presence of the electron-withdrawing nitrile group facilitates SNAr reactions by stabilizing the negative charge of the Meisenheimer intermediate. This effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group (the halogen). openstax.orgpressbooks.pub In this compound, the nitrile group is meta to the bromine atom, which provides less stabilization compared to an ortho or para arrangement. However, the combined electron-withdrawing nature of the nitrile and hydroxyl groups can still render the ring susceptible to nucleophilic attack under certain conditions.

Another potential mechanism for nucleophilic substitution on aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. pressbooks.pub This pathway typically requires very strong bases and harsh reaction conditions.

Directing Group Effects of the Hydroxyl Moiety in Aryl Coupling Reactions

The hydroxyl group can play a significant role as a directing group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govthieme-connect.com This directing effect can occur through the formation of a metal-alkoxide intermediate, which can influence the regioselectivity of the reaction. nih.gov For instance, a hydroxyl group positioned appropriately can direct a palladium catalyst to a specific site on the aromatic ring, facilitating C-C bond formation at that position. nih.govthieme-connect.com

In the context of this compound, the hydroxyl group could potentially direct a metal catalyst to the ortho position, influencing the outcome of coupling reactions involving the bromine atom. However, the hydroxyl group itself can be reactive under the conditions of many coupling reactions and may require protection to prevent unwanted side reactions.

Electronic Influence of Nitrile and Halogen Substituents on Aromatic Ring Reactivity

Nitrile Group (-CN): The nitrile group is strongly electron-withdrawing through both inductive and resonance effects. rsc.org This deactivates the aromatic ring towards electrophilic attack, making reactions like nitration or halogenation more difficult. libretexts.org Conversely, it activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate. wikipedia.org

Bromo Group (-Br): The bromine atom exhibits a dual electronic effect. It is inductively electron-withdrawing due to its electronegativity, which deactivates the ring towards electrophilic substitution. libretexts.org However, it can donate electron density through resonance via its lone pairs, which directs incoming electrophiles to the ortho and para positions. libretexts.orgucalgary.ca In nucleophilic aromatic substitution, bromine acts as a leaving group. wikipedia.org

The combination of these substituents on the benzonitrile ring creates a complex electronic environment. The strong electron-donating resonance effect of the hydroxyl group often overrides the deactivating effects of the nitrile and bromo groups in electrophilic substitutions. chemistry.coach In nucleophilic substitutions, the electron-withdrawing character of the nitrile group is key to enabling the reaction.

Table 2: Summary of Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity |

| -OH | Electron-withdrawing | Electron-donating (strong) | Activating |

| -Br | Electron-withdrawing | Electron-donating (weak) | Deactivating |

| -CN | Electron-withdrawing | Electron-withdrawing | Deactivating |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Hydroxybenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Isomer Differentiation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Bromo-2-hydroxybenzonitrile. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for precise structural assignment and differentiation from its isomers.

In the ¹H-NMR spectrum of this compound, the aromatic protons exhibit distinct chemical shifts and coupling patterns. For instance, in a spectrum recorded in DMSO-d6, the following signals are observed: a doublet of doublets at δ 7.13 (J=1.7, 8.3 Hz, 1H), a doublet at δ 7.17 (J=1.7 Hz, 1H), and a doublet at δ 7.61 (J=8.3 Hz, 1H). chemicalbook.com This splitting pattern is characteristic of the substitution on the benzene (B151609) ring and allows for the precise assignment of each proton.

The ¹³C NMR spectrum provides further confirmation of the structure by revealing the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons. This is particularly useful for distinguishing between isomers such as 3-bromo-2-hydroxybenzonitrile (B84773) or 5-bromo-2-hydroxybenzonitrile (B1273605), as the position of the bromine and hydroxyl groups significantly influences the chemical shifts of the adjacent carbon atoms.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.61 | d | 8.3 | H-6 |

| 7.17 | d | 1.7 | H-3 |

| 7.13 | dd | 8.3, 1.7 | H-5 |

Solvent: DMSO-d6, Spectrometer Frequency: 300 MHz chemicalbook.com

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Confirmation and Intermolecular Interaction Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in this compound. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of the hydroxyl (-OH), nitrile (-C≡N), and aromatic (C=C) groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak suggests the presence of intermolecular hydrogen bonding. The sharp and intense absorption band typically found around 2200-2240 cm⁻¹ corresponds to the C≡N stretching vibration of the nitrile group. The presence of aromatic C-H and C=C stretching vibrations can be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Analysis of the shifts in these vibrational frequencies can also provide insights into intermolecular interactions within the crystalline structure. For example, changes in the position and shape of the -OH and -C≡N bands can indicate their involvement in hydrogen bonding, which plays a crucial role in the molecular packing.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3200-3600 | Hydroxyl (-OH) | O-H Stretch |

| ~2200-2240 | Nitrile (-C≡N) | C≡N Stretch |

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) provide precise mass measurements, confirming the elemental composition of the molecule.

The molecular formula of this compound is C₇H₄BrNO, with a molecular weight of approximately 198.02 g/mol . cymitquimica.comnih.gov HRMS can confirm this with high accuracy. For instance, the predicted m/z for the [M+H]⁺ ion is 197.95491. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can undergo characteristic fragmentation, such as the loss of the bromine atom, the nitrile group, or other neutral fragments. Analyzing these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 197.95491 | 129.1 |

| [M+Na]⁺ | 219.93685 | 143.7 |

| [M-H]⁻ | 195.94035 | 133.2 |

| [M+NH₄]⁺ | 214.98145 | 149.5 |

| [M+K]⁺ | 235.91079 | 132.1 |

Data obtained from predicted values. uni.lu

Single Crystal X-ray Diffraction Analysis of this compound

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on molecular geometry, bond parameters, molecular packing, and any disorder within the crystal lattice of this compound.

Determination of Molecular Geometry and Bond Parameters

X-ray diffraction analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. These parameters provide a detailed and accurate representation of the molecular geometry. For example, the C-Br bond length in a related isomer, 3-bromo-2-hydroxybenzonitrile, has been determined to be 1.907 (2) Å. mit.edu Similar precision would be expected for the 4-bromo isomer, allowing for detailed comparisons with other halogenated benzonitriles.

Investigation of Molecular Disorder Phenomena in the Crystal Lattice

In some instances, crystalline materials can exhibit molecular disorder, where a molecule or a part of it occupies multiple positions within the crystal lattice. In the case of the related isomer, 3-bromo-2-hydroxybenzonitrile, a partial molecular packing disorder has been observed. mit.eduresearchgate.net This disorder arises from a 180° rotation of the molecule about the C-O bond of the phenol (B47542) group, resulting in the bromine and nitrile groups occupying each other's positions with a certain probability. mit.eduresearchgate.net Investigating the crystal structure of this compound would reveal if similar disorder phenomena are present in its crystal lattice.

Computational Chemistry Approaches for 4 Bromo 2 Hydroxybenzonitrile

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. For 4-Bromo-2-hydroxybenzonitrile, DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to perform geometry optimization. nih.govresearchgate.net This process calculates the lowest energy arrangement of atoms, predicting key structural parameters.

The optimized geometry is influenced by the electronic and steric effects of the nitrile (-CN), hydroxyl (-OH), and bromine (-Br) substituents. The -OH group can form an intramolecular hydrogen bond with the nitrogen of the nitrile group, which would significantly affect the planarity and bond angles of the molecule. DFT calculations on related bromophenols and hydroxybenzonitriles have shown that intramolecular interactions and substituent effects cause systematic changes in bond lengths and angles. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data based on Analogous Structures) Note: These are representative values based on DFT calculations of similar substituted benzenes. Actual values would require specific calculation for this molecule.

| Parameter | Predicted Value | Description |

|---|---|---|

| C-Br Bond Length | ~1.91 Å | The length of the covalent bond between carbon and bromine. researchgate.net |

| C-O Bond Length | ~1.35 Å | The length of the bond between the aromatic carbon and the hydroxyl oxygen. nih.gov |

| O-H Bond Length | ~0.97 Å | The length of the covalent bond within the hydroxyl group. nih.gov |

| C≡N Bond Length | ~1.16 Å | The length of the triple bond in the nitrile group. |

| C-C-N Bond Angle | ~178-180° | The angle defining the linearity of the nitrile group with the ring. |

| C-C-O Bond Angle | ~121° | The angle between the carbon-oxygen bond and the adjacent ring carbon bond. |

Beyond geometry, DFT is crucial for predicting electronic properties that govern molecular reactivity. nih.gov Key among these are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another vital output. It maps the charge distribution across the molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating sites prone to electrophilic attack, and positive potential (blue) near the hydrogen atom of the hydroxyl group. researchgate.net

Table 2: Predicted Electronic Properties for this compound (Exemplary Data) Note: These values are illustrative and based on trends observed in related aromatic compounds.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.8 eV | Relates to ionization potential and electron-donating capability. nih.gov |

| LUMO Energy | ~ -1.5 eV | Relates to electron affinity and electron-accepting capability. nih.gov |

| HOMO-LUMO Gap | ~ 5.3 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. sigmaaldrich.com |

| Dipole Moment | ~ 3.5 - 4.5 D | Indicates the overall polarity of the molecule, arising from asymmetric charge distribution. researchgate.net |

Quantum Chemical Modeling of Substituent Effects on Reactivity Profiles

The reactivity of the benzene (B151609) ring in this compound is dictated by the interplay of its three substituents. Quantum chemical modeling can elucidate and quantify these effects. conicet.gov.ar The hydroxyl (-OH), bromine (-Br), and nitrile (-CN) groups modify the electron density of the aromatic ring through inductive and resonance effects.

Bromine (-Br) atom: Functions as an electron-withdrawing group (-I) via induction due to its high electronegativity, but is also a weak electron-donating group (+R) through resonance. The inductive effect dominates, making it a deactivating group, yet it still directs incoming electrophiles to the ortho and para positions. core.ac.uk

Nitrile (-CN) group: Is a powerful electron-withdrawing group through both induction (-I) and resonance (-R). It strongly deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position.

Table 3: Summary of Substituent Electronic Effects on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| -OH (at C2) | Withdrawing (-I) | Donating (+R) | Activating | Ortho, Para |

| -Br (at C4) | Withdrawing (-I) | Donating (+R) | Deactivating | Ortho, Para |

| -CN (at C1) | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating | Meta |

Theoretical Studies of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by a subtle balance of intermolecular forces. acs.org For this compound, several key interactions are expected to direct its self-assembly into a crystal lattice.

Hydrogen Bonding: The most significant interaction is likely to be the strong hydrogen bond between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the nitrile group (-CN) of a neighboring molecule. This O-H···N interaction is a robust and directional force that often leads to the formation of infinite chains or other well-defined supramolecular synthons. goettingen-research-online.de

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that interacts with a nucleophilic site on an adjacent molecule, such as the oxygen of a hydroxyl group (C-Br···O) or the nitrogen of a nitrile (C-Br···N). The strength of these interactions is comparable to weak or moderate hydrogen bonds and plays a crucial role in the crystal engineering of halogenated compounds. researchgate.netscholaris.ca

π-π Stacking: The aromatic rings can stack upon one another, stabilized by attractive van der Waals forces. The geometry of this stacking (e.g., parallel-displaced or T-shaped) is influenced by the electrostatic interactions of the substituents.

Theoretical methods are invaluable for studying these non-covalent interactions. Hirshfeld surface analysis is a powerful technique that maps the intermolecular contacts in a crystal. nih.gov By generating a 2D "fingerprint" plot, it provides a quantitative summary of the types of contacts (e.g., H···N, H···Br, C···H) and their relative prevalence, revealing the most important interactions for crystal stability. iucr.org Furthermore, high-level DFT calculations can be used to compute the binding energies of molecular dimers or clusters, quantifying the strength of specific hydrogen or halogen bonds and helping to rationalize why a particular crystal packing arrangement is preferred over others. acs.org Studies on analogous iodo-substituted benzonitriles and phenols have demonstrated how DFT can be used to examine the energetic landscape and dipole moments that guide crystal packing. acs.org

Research on Medicinal Chemistry and Biological Applications of 4 Bromo 2 Hydroxybenzonitrile and Its Analogs

Role as a Key Synthetic Building Block in Pharmaceutical Development

4-Bromo-2-hydroxybenzonitrile, also known as 5-bromo-2-cyanophenol, is a benzonitrile (B105546) derivative characterized by hydroxyl and bromine substituents at the 2 and 4 positions, respectively chemicalbook.com. Its chemical structure suggests potential as a versatile intermediate in organic synthesis. The presence of multiple reactive sites—the hydroxyl group, the nitrile group, and the bromine atom—allows for a variety of chemical modifications, making it a candidate for the synthesis of more complex molecules.

Exploration of Biological Activities and Therapeutic Potential

Despite the biological activities reported for structurally related compounds, such as other bromophenols and salicylonitrile derivatives, there is a significant lack of direct research into the specific therapeutic potential of this compound itself.

Anticancer Activities and Mechanisms of Cell Proliferation Inhibition

There is no specific scientific literature available that details the anticancer activities of this compound or its direct analogs. Studies on other related brominated compounds, such as certain chalcone derivatives, have shown moderate activity against cancer cell lines like MCF-7 (breast cancer) researchgate.net. However, these findings cannot be directly extrapolated to this compound without specific experimental validation. Consequently, there is no information on its potential mechanisms of cell proliferation inhibition.

Enzyme Inhibition Studies and Biochemical Probe Applications

There is a lack of published research investigating the enzyme inhibitory activity of this compound. While studies on N-substituted-(4-bromophenyl) sulfonamides have shown inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase, these compounds are structurally distinct from this compound juniperpublishers.com. Without targeted screening and kinetic studies, its potential as an enzyme inhibitor or a biochemical probe remains unknown.

Mechanistic Studies of Biological Action for this compound

Reflecting the absence of data on its biological activities, there are no mechanistic studies available for this compound.

Identification and Characterization of Specific Molecular Targets and Biochemical Pathways

Due to the lack of research into its biological effects, no specific molecular targets or biochemical pathways have been identified or characterized for this compound. The metabolic pathways of other brominated compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have been studied, but this information is not applicable to this compound nih.gov. Understanding the molecular interactions of a compound requires dedicated experimental work, which has not been published for this specific molecule.

Elucidation of Modulatory Effects on Enzymatic Activity

The this compound scaffold has been identified as a promising pharmacophore for the development of enzyme inhibitors. Research into its derivatives has demonstrated significant inhibitory potential against various enzymes, highlighting the importance of this chemical moiety in modulating biological processes.

Derivatives of the closely related benzonitrile structure have been investigated as non-nucleoside reverse transcriptase inhibitors of HIV-1. researchgate.net Studies have shown that the presence and position of substituents on the benzonitrile ring are crucial for biological activity. For instance, in the context of 2-arylsulfonyl-6-substituted benzonitriles, an amino group at the Y position (analogous to the hydroxyl group in this compound) was found to be advantageous for improving inhibitory action against HIV-1 reverse transcriptase. researchgate.net

While specific IC50 values for this compound against a wide range of enzymes are not extensively documented in publicly available literature, the broader class of hydroxybenzonitrile and substituted benzoic acid derivatives has shown inhibitory activity against enzymes like tyrosinase and α-amylase. For example, studies on benzoic acid derivatives as α-amylase inhibitors indicate that the presence and position of hydroxyl groups on the benzene (B151609) ring play a significant role in their inhibitory capacity. Specifically, a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity.

Table 1: Illustrative Enzymatic Inhibition by Benzoic Acid Derivatives

| Compound | Target Enzyme | IC50 (mM) |

| 2,3,4-trihydroxybenzoic acid | α-amylase | 17.30 ± 0.73 |

| 4-methylbenzoic acid | α-amylase | 52.35 ± 3.31 |

This table illustrates the impact of substitutions on the benzene ring on enzymatic inhibition, providing a conceptual basis for the potential activity of this compound derivatives.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of the structure-activity relationship (SAR) is fundamental to understanding how chemical modifications to a lead compound, such as this compound, influence its biological activity. For substituted benzonitriles, SAR studies have provided critical insights into designing more potent and selective inhibitors.

In a broader context, SAR studies of benzoic acid derivatives as α-amylase inhibitors have shown that:

Hydroxylation: The number and position of hydroxyl groups are critical. A hydroxyl group at the 2-position on the benzene ring has been shown to have a strong positive effect on inhibitory activity.

Other Substituents: Methoxy groups at the 2-position and hydroxyl groups at the 5-position can have a negative effect on activity.

These findings suggest that for this compound derivatives, modifications to the hydroxyl and bromo groups, or additions of other substituents, would likely lead to significant variations in biological activity. The primary forces governing these interactions are often hydrogen bonding and hydrophobic interactions.

Development of Novel Therapeutic Agents Utilizing the this compound Scaffold

The this compound scaffold, also known as 4-bromosalicylonitrile, and its analogs are valuable building blocks in the synthesis of more complex molecules with therapeutic potential. This is largely due to the reactive nature of the nitrile, hydroxyl, and bromo functional groups, which allow for a variety of chemical modifications.

While specific drugs currently on the market that are direct derivatives of this compound are not readily identifiable, the broader benzonitrile and substituted phenol (B47542) moieties are present in numerous therapeutic agents. For example, the benzonitrile group is a key feature in some kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

The general synthetic utility of this scaffold allows for its incorporation into larger, more complex molecules designed to interact with specific biological targets. The ability to perform substitutions at various positions on the benzene ring provides a means to fine-tune the pharmacological properties of the resulting compounds.

Table 2: Potential Therapeutic Areas for this compound-based Agents

| Therapeutic Area | Potential Target | Rationale |

| Oncology | Protein Kinases | The benzonitrile moiety is found in some kinase inhibitors. |

| Infectious Diseases | Viral Enzymes (e.g., Reverse Transcriptase) | Related benzonitrile derivatives have shown activity against HIV-1. researchgate.net |

| Inflammatory Diseases | Lipoxygenases, Cyclooxygenases | Phenolic compounds are known to possess anti-inflammatory properties. |

Comparison with Structurally Similar Compounds and Analogs to Elucidate Bioactivity Variations

The biological activity of a compound is highly dependent on its three-dimensional structure and the specific arrangement of its functional groups. Comparing this compound to its structural isomers and analogs can provide valuable insights into the determinants of its bioactivity.

The key structural isomers of this compound include:

3-Bromo-4-hydroxybenzonitrile: In this isomer, the positions of the bromo and hydroxyl groups are altered. This change in substitution pattern can significantly affect the molecule's electronic properties, acidity of the phenolic proton, and its ability to form hydrogen bonds with a biological target.

2-Bromo-4-hydroxybenzonitrile: Similar to the above, the altered placement of the substituents will lead to a different spatial arrangement of functional groups and a different charge distribution across the molecule.

The degradation of the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) can lead to the formation of 3-bromo-4-hydroxybenzonitrile. This highlights the environmental and metabolic transformations that can occur, leading to compounds with potentially different biological effects.

Furthermore, comparing this compound to analogs where the bromine is replaced by another halogen (e.g., chlorine or fluorine) or the nitrile group is replaced by another functional group (e.g., a carboxylic acid) would also be informative. These changes would alter the lipophilicity, electronic nature, and hydrogen bonding capacity of the molecule, all of which are critical for its interaction with biological systems. For instance, studies on N-phenylanthranilic acid-based inhibitors have shown that the electronic effects of substituents on the phenyl ring are correlated with their inhibitory activity.

Intermolecular Interactions and Supramolecular Chemistry of 4 Bromo 2 Hydroxybenzonitrile

Analysis of Hydrogen Bonding Networks in the Solid State (O-H···Nitrile, O-H···Br)

It is important to note that in the crystal structure of 3-bromo-2-hydroxybenzonitrile (B84773), there is a partial molecular packing disorder. This disorder arises from a 180° rotation of the molecule around the C-O bond of the phenol (B47542) group, leading to a statistical distribution of the bromine and nitrile groups. mit.eduresearchgate.netresearchgate.net

Below is a table summarizing the hydrogen bonding parameters observed in a related isomer, 5-bromo-2-hydroxybenzonitrile (B1273605).

| Donor-H···Acceptor | O···N Distance (Å) | O-H···N Angle (°) |

| O-H···N | 2.805 (4) | 170 (5) |

| O-H···N | 2.810 (4) | 175 (5) |

| Data for 5-bromo-2-hydroxybenzonitrile nih.gov |

Investigation of Halogen Bonding Interactions involving the Bromine Atom

The bromine atom in 4-bromo-2-hydroxybenzonitrile is capable of participating in halogen bonding, a directional non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. polimi.it In the solid state, C-Br···N interactions can act as significant structure-directing synthons. acs.org The strength of these interactions generally increases with the size of the halogen atom, making bromine a moderately effective halogen bond donor. polimi.itacs.org

In the context of crystal engineering, halogen bonds are comparable in strength and directionality to hydrogen bonds, making them a valuable tool for designing molecular crystals. acs.org The C-X···N (where X is a halogen) interaction is a well-studied example of a halogen bond that can influence the assembly of molecules in the crystal lattice. polimi.itacs.org The linearity of the R-X···Y angle, where R-X is the halogen-containing molecule and Y is the nucleophile, is a characteristic feature of halogen bonding. polimi.it

While direct studies on the halogen bonding of this compound are not extensively detailed in the provided results, the presence of both a bromine atom and a nitrile group (a good halogen bond acceptor) strongly suggests the potential for such interactions to play a role in its supramolecular structure. The interplay between hydrogen bonding and halogen bonding can lead to the formation of complex and robust crystalline architectures. researchgate.net

Characterization of Pi-Stacking Interactions in Crystal Lattices

The key parameters characterizing these π-stacking interactions in 3-bromo-2-hydroxybenzonitrile are:

Centroid-to-centroid distance: 3.8488 (2) Å mit.edu

Plane-to-centroid distance: 3.487 (1) Å mit.eduresearchgate.net

Ring offset or ring-slippage distance: 1.630 (2) Å mit.edu

These values indicate a significant overlap between the aromatic rings of adjacent molecules, contributing to the cohesion of the crystal structure. The presence of π-stacking, in conjunction with hydrogen and halogen bonding, creates a robust three-dimensional network.

The following table provides a summary of the π-stacking parameters for 3-bromo-2-hydroxybenzonitrile.

| Interaction Parameter | Distance (Å) |

| Centroid-to-centroid distance | 3.8488 (2) |

| Plane-to-centroid distance | 3.487 (1) |

| Ring offset (slippage) distance | 1.630 (2) |

| Data for 3-bromo-2-hydroxybenzonitrile mit.edu |

Influence of Intermolecular Forces on Crystal Engineering and Potential Material Science Applications

The combination of hydrogen bonding, halogen bonding, and π-stacking interactions in this compound and its isomers provides a powerful toolkit for crystal engineering. acs.org By understanding and controlling these non-covalent interactions, it is possible to design and synthesize materials with specific desired properties.

The ability of this compound to form predictable and robust supramolecular synthons, such as the O-H···Nitrile hydrogen-bonded chains, makes it an interesting building block for the construction of more complex architectures. polimi.itnih.gov The directionality and strength of both hydrogen and halogen bonds allow for a high degree of control over the resulting solid-state structure. acs.org

The presence of multiple functional groups capable of engaging in these diverse intermolecular interactions suggests that this compound could be a valuable component in the development of new materials. For instance, the ordered arrangement of molecules in the crystal lattice could lead to interesting optical or electronic properties. The principles of supramolecular chemistry and crystal engineering can be applied to this compound to explore its potential in areas such as:

Nonlinear optics: The ordered packing of polarizable molecules can give rise to second-harmonic generation.

Organic semiconductors: Controlled π-stacking can facilitate charge transport.

Polymorphism: The ability to form different crystal structures with varying properties. researchgate.net

Further research into the co-crystallization of this compound with other molecules could unlock a wider range of supramolecular assemblies and material applications.

Q & A

(Basic) What are the key synthetic routes for preparing 4-Bromo-2-hydroxybenzonitrile, and how can purity be validated?

Answer:

this compound is synthesized via halogenation and functional group modification. A common route involves bromination of 2-hydroxybenzonitrile derivatives under controlled conditions. For example, starting from a nitrile-containing precursor, bromine or brominating agents (e.g., NBS) are introduced at the para-position relative to the hydroxyl group. Post-synthesis purification typically employs recrystallization or column chromatography.

Purity Validation:

- HPLC : Assess purity using reverse-phase chromatography with UV detection at 254 nm .

- NMR Spectroscopy : Confirm structure via and NMR, verifying the absence of unreacted starting materials or regioisomers (e.g., 5-bromo vs. 4-bromo derivatives) .

- Melting Point Analysis : Compare observed mp (e.g., 67–68°C for related brominated nitriles) with literature values to detect impurities .

(Basic) How is the crystal structure of this compound determined using X-ray diffraction?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystallization : Grow high-quality crystals via slow evaporation of a solvent (e.g., ethanol or DCM).

Data Collection : Use a diffractometer (Mo-Kα or Cu-Kα radiation) to measure reflection intensities.

Structure Solution : Employ direct methods (e.g., SHELXT ) for phase determination.

Refinement : Optimize atomic coordinates and thermal parameters using SHELXL .

Challenges :

- Disorder : Bromine’s high electron density may cause anisotropic displacement issues, requiring constrained refinement .

- Hydrogen Bonding : The hydroxyl group participates in intermolecular H-bonds, necessitating accurate modeling of hydrogen atom positions .

(Advanced) How is this compound utilized in PROTAC design, and what modifications enhance its efficacy?

Answer:

In proteolysis-targeting chimeras (PROTACs), this compound serves as a building block for VHL (Von Hippel-Lindau) ligand derivatization. Its ortho-hydroxyl group acts as an exit vector for linker attachment, enabling modular assembly of ternary E3 ligase-PROTAC-target complexes .

Optimization Strategies :

- Linker Length/Composition : Adjust polyethylene glycol (PEG) or alkyl chains to balance solubility and binding kinetics.

- Substituent Effects : Replace bromine with electron-withdrawing groups (e.g., Cl, CF) to modulate electronic properties without steric hindrance .

- Metabolic Stability : Introduce methyl or fluorine substituents at the benzylic position to reduce oxidative degradation .

(Advanced) How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Answer:

Contradictions often arise from regioisomerism or solvent effects. Methodological approaches include:

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously. For example, distinguish 4-bromo vs. 5-bromo isomers via - correlations .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

X-ray Crystallography : Resolve structural ambiguities definitively, especially for regioisomeric mixtures .

(Advanced) How should researchers optimize reaction conditions when literature reports on bromination yields conflict?

Answer:

Conflicting yields may stem from solvent polarity, temperature, or catalyst variations. Systematic optimization involves:

Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, Br equivalents, reaction time).

In Situ Monitoring : Track reaction progress via TLC or Raman spectroscopy to identify kinetic bottlenecks.

Controlled Bromination : Employ Lewis acids (e.g., FeBr) to direct bromine to the para-position, minimizing side reactions .

Post-Hoc Analysis : Compare HPLC purity and isolated yields across conditions to identify optimal parameters .

(Basic) What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1B/1) .

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .

- Storage : Keep in a cool, dry place away from oxidizing agents (e.g., HNO) to prevent decomposition .

(Advanced) How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

Answer:

The bromine atom acts as a directing group, while the hydroxyl and nitrile groups modulate electron density:

- Suzuki-Miyaura Coupling : Bromine’s electronegativity stabilizes the transition state, enabling Pd-catalyzed aryl-aryl bond formation.

- Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nitrile enhances reactivity at the ortho/para positions, facilitating substitution with amines or thiols .

Challenges : - Competing Reactions : The hydroxyl group may undergo undesired O-alkylation; protect with TMSCl prior to coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。